molecular formula C8H7FO3 B1344727 2-(2-Fluoro-3-hydroxyphenyl)acetic acid CAS No. 1213229-25-4

2-(2-Fluoro-3-hydroxyphenyl)acetic acid

Cat. No. B1344727
CAS RN: 1213229-25-4
M. Wt: 170.14 g/mol
InChI Key: PLTNQWSUMWOLKL-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-hydroxyphenyl)acetic acid is a chemical compound with the molecular formula C8H7FO3 . It has a molecular weight of 170.14 .


Molecular Structure Analysis

The InChI code for 2-(2-Fluoro-3-hydroxyphenyl)acetic acid is 1S/C8H7FO3/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3,10H,4H2,(H,11,12) . This indicates that the molecule consists of a phenyl group (C6H5-) attached to a carboxylic acid group (-COOH) and a fluorine atom.


Physical And Chemical Properties Analysis

2-(2-Fluoro-3-hydroxyphenyl)acetic acid is a powder . The storage temperature and shipping temperature are not specified .

Scientific Research Applications

Hydrogen Peroxide Measurement

2-(2-Fluoro-3-hydroxyphenyl)acetic acid has been utilized in the measurement of hydrogen peroxide in seawater. Miller and Kester (1988) adapted a fluorometric method involving the dimerization of (p-hydroxyphenyl)acetic acid by hydrogen peroxide in the presence of peroxidase, which produces a stable product suitable for analysis in marine environments (Miller & Kester, 1988).

Fluorination in Radiochemistry

Chirakal et al. (1991) explored the direct fluorination of various compounds including 3-hydroxyphenyl acetic acid, leading to the production of fluoro derivatives. This research is significant in the field of radiochemistry, particularly in the synthesis of radiolabeled compounds for medical imaging (Chirakal et al., 1991).

Chiral Derivation Agent

Research by Hamman et al. (1987) demonstrates the use of 2-fluoro-2-phenyl acetic acid as a derivatizing chiral agent. They found that the acid could distinguish enantiomers and determine enantiomeric excess of secondary alcohols through 19F NMR spectra of corresponding esters (Hamman et al., 1987).

EGFR Inhibitor Synthesis

Hao et al. (2019) reported a synthetic route for an EGFR inhibitor, where 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl) acetic acid (EAI045) was produced. This work is crucial in pharmaceutical chemistry, showcasing a scalable process for synthesizing this specific EGFR inhibitor (Hao et al., 2019).

Fluorometric Method for Air Quality Analysis

Lazrus et al. (1986) developed a fluorometric method for measuring H2O2 vapor in air, employing (p-hydroxyphenyl)acetic acid in the presence of peroxidase enzyme. This method is significant in environmental monitoring and air quality analysis (Lazrus et al., 1986).

Comparative Study of Halogenated Phenylacetic Acids

Srivastava et al. (2015) conducted a comprehensive study on halogenated phenylacetic acids, including 2-(2-fluorophenyl)acetic acid, focusing on their reactivity, acidity, and vibrational spectra. This study provides valuable insights for the chemical industry and academia in understanding the properties of these compounds (Srivastava et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-fluoro-3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTNQWSUMWOLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-3-hydroxyphenyl)acetic acid

CAS RN

1213229-25-4
Record name 2-(2-fluoro-3-hydroxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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